tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Description
Chemical Name: (2R,4R)-tert-Butyl 2-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS Number: 1932800-41-3 Molecular Formula: C₁₀H₂₀N₂O₃ Molecular Weight: 216.28 g/mol Storage Conditions: Sealed, dry, 2–8°C .
This compound is a pyrrolidine derivative featuring a tert-butyl carbamate protecting group, an aminomethyl substituent at the 2-position, and a hydroxyl group at the 4-position. Its stereochemistry (2R,4R) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, where spatial arrangement influences biological activity and reactivity .
Properties
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQOVHQSXJGTPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the protection of the amine group followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amine. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of alkyl halides and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its tert-butyl group serves as a probe in NMR studies to investigate macromolecular complexes .
Medicine
Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a) tert-Butyl 2-(2-Aminoethyl)pyrrolidine-1-carboxylate
- CAS : 239483-09-1
- Similarity Score : 0.87
- Key Differences: Substituent: 2-aminoethyl vs. 2-aminomethyl.
b) (2S,4S)-tert-Butyl 4-Hydroxy-2-(Hydroxymethyl)pyrrolidine-1-carboxylate
Ring-Type Variations
a) tert-Butyl 4-(Aminomethyl)-4-hydroxypiperidine-1-carboxylate
- CAS : 392331-66-7
- Molecular Formula : C₁₁H₂₂N₂O₃
- Key Differences :
b) tert-Butyl 4-Ethynylpiperidine-1-carboxylate
Positional Isomerism
a) (3r,4s)-tert-Butyl 3-(Aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
- CAS : 872715-62-3
- Key Differences: Substituent Position: Aminomethyl at 3-position vs. 2-position. Steric Effects: Altered spatial arrangement may hinder interactions with enzymes or receptors .
Data Table: Structural and Functional Comparison
| Compound Name | CAS Number | Substituent | Ring Type | Key Functional Property |
|---|---|---|---|---|
| (2R,4R)-tert-Butyl 2-(Aminomethyl)-4-hydroxy- | 1932800-41-3 | 2-Aminomethyl | Pyrrolidine | Amine reactivity, chiral |
| tert-Butyl 2-(2-Aminoethyl)- | 239483-09-1 | 2-Aminoethyl | Pyrrolidine | Extended hydrophobic chain |
| (2S,4S)-tert-Butyl 2-(Hydroxymethyl)-4-hydroxy- | 61478-26-0 | 2-Hydroxymethyl | Pyrrolidine | Oxidation/esterification |
| tert-Butyl 4-(Aminomethyl)-4-hydroxy- | 392331-66-7 | 4-Aminomethyl | Piperidine | Reduced ring strain |
| tert-Butyl 3-(Aminomethyl)-4-hydroxy- | 872715-62-3 | 3-Aminomethyl | Pyrrolidine | Altered steric interactions |
Biological Activity
Tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, also known as (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic applications based on recent research findings.
- Molecular Formula : C₉H₁₈N₂O₃
- Molecular Weight : 186.25 g/mol
- IUPAC Name : (2R,4R)-tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The aminomethyl group allows for hydrogen bonding and electrostatic interactions with enzymes and receptors, while the tert-butyl group enhances lipophilicity, facilitating membrane permeability.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism, which is crucial for diabetes management.
- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from amyloid-beta toxicity, suggesting a role in neurodegenerative disease management .
Antidiabetic Properties
Research indicates that derivatives of this compound effectively inhibit DPP-IV, which can enhance insulin secretion and lower blood glucose levels. This activity positions the compound as a potential therapeutic agent for type 2 diabetes.
Neuroprotective Effects
In vitro studies have demonstrated that the compound can reduce oxidative stress and inflammatory responses in astrocytes exposed to amyloid-beta peptides. This suggests its potential utility in treating conditions such as Alzheimer's disease .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically begins with commercially available pyrrolidine derivatives. Key steps include:
- Functionalization : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like NaBHCN or LiAlH under inert atmospheres (N or Ar) .
- Hydroxylation : Selective oxidation at the 4-position using oxidizing agents (e.g., OsO for dihydroxylation followed by regioselective protection) .
- Esterification : Protection of the carboxylate group with tert-butyl groups via Boc anhydride in the presence of DMAP .
Q. How is the stereochemistry of tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate confirmed experimentally?
- Techniques :
- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) to resolve absolute configuration .
- NMR Spectroscopy : H-H NOESY or C coupling constants to assess spatial proximity of substituents (e.g., axial vs. equatorial hydroxyl groups) .
- Validation : Compare experimental data with computed spectra (DFT or molecular modeling) to verify diastereomeric purity .
Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210–254 nm) to confirm >95% purity .
- Spectroscopy :
- HRMS : High-resolution mass spectrometry for exact mass confirmation (e.g., [M+H] at m/z 216.28) .
- FT-IR : Peaks at ~3400 cm (O-H stretch) and ~1680 cm (carbamate C=O) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or spectral data for this compound?
- Root Causes : Variability arises from differences in starting material purity, solvent hygroscopicity, or kinetic vs. thermodynamic control in stereoselective steps.
- Strategies :
- Reproducibility Checks : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate via triplicate experiments .
- Advanced NMR : Use F-NMR (if fluorinated analogs are present) or N-labeling to trace reaction pathways .
Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Assays :
- Enzyme Inhibition : Kinetic assays (e.g., fluorescence polarization) to measure IC values against serine hydrolases or proteases .
- Receptor Binding : Radioligand displacement assays using H-labeled competitors .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding poses, validated by mutagenesis .
Q. How does the reactivity of tert-butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate compare to its structural analogs (e.g., methoxy or fluorinated derivatives)?
- Comparative Studies :
- Electrophilicity : Assess via Hammett plots using substituent effects (e.g., σ for fluorinated vs. methoxy groups) .
- Hydrogen Bonding : IR spectroscopy to compare O-H stretching frequencies in polar solvents (e.g., DMSO-d) .
Q. What are the best practices for handling and storing this compound to ensure long-term stability?
- Storage : Sealed under inert gas (Ar) at 2–8°C in amber vials to prevent hydrolysis of the carbamate group .
- Decomposition Risks : Monitor via TLC or H NMR for Boc-deprotection (appearance of ~1.4 ppm tert-butyl signal loss) .
Methodological Considerations
Q. How can isotopic labeling (e.g., C or N) be employed to elucidate reaction mechanisms involving this compound?
- Tracer Studies :
- Synthesis : Incorporate C-labeled Boc groups or N-aminomethyl moieties during preparation .
- Pathway Analysis : Use LC-MS/MS to track isotopic enrichment in intermediates during multi-step reactions .
Q. What strategies mitigate side reactions (e.g., epimerization or oxidation) during functionalization of the pyrrolidine ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
